Bienvenue dans la boutique en ligne BenchChem!

3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine

Synthetic Chemistry Building Block Sourcing Medicinal Chemistry

3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine (CAS 1351615-41-2) is a heterocyclic small molecule with molecular formula C10H12N4OS, molecular weight 236.30 g/mol, and SMILES COCCSc1ccc(-n2ccnc2)nn1. The compound is constructed around a 1,2-diazine (pyridazine) core, bearing an N-imidazolyl substituent at the 3-position and a 2-methoxyethyl thioether chain at the 6-position.

Molecular Formula C10H12N4OS
Molecular Weight 236.29
CAS No. 1351615-41-2
Cat. No. B2829905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine
CAS1351615-41-2
Molecular FormulaC10H12N4OS
Molecular Weight236.29
Structural Identifiers
SMILESCOCCSC1=NN=C(C=C1)N2C=CN=C2
InChIInChI=1S/C10H12N4OS/c1-15-6-7-16-10-3-2-9(12-13-10)14-5-4-11-8-14/h2-5,8H,6-7H2,1H3
InChIKeyZCWUNPCHWBZTCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine (CAS 1351615-41-2): Structural Identity and Procurement-Relevant Baseline


3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine (CAS 1351615-41-2) is a heterocyclic small molecule with molecular formula C10H12N4OS, molecular weight 236.30 g/mol, and SMILES COCCSc1ccc(-n2ccnc2)nn1 . The compound is constructed around a 1,2-diazine (pyridazine) core, bearing an N-imidazolyl substituent at the 3-position and a 2-methoxyethyl thioether chain at the 6-position. The pyridazine scaffold is recognized as a privileged structure in both pharmaceutical and agrochemical discovery owing to its capacity to serve as a phenyl bioisostere in kinase inhibitors, SCD1 inhibitors, and crop protection agents [1]. The imidazole ring provides a metal-coordinating nitrogen at position 3, while the thioether side chain introduces rotational flexibility and a hydrogen-bond-accepting oxygen atom that distinguish it from simpler pyridazine-imidazole hybrids. Critically, no peer-reviewed biological or pharmacological data are publicly available for this exact compound; all procurement decisions must therefore be guided by structural and physicochemical comparisons with the closest characterized analogs.

Why Generic Substitution Fails for 3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine: The Heterocycle-Heteroatom-Thioether Triad


Pyridazine-based research compounds cannot be treated as interchangeable building blocks, because small modifications to the three functional regions—the N-heterocycle at position 3, the thioether at position 6, and the terminal group on sulfur—can produce steep, non-linear changes in metal-binding geometry, solubility, metabolic stability, and target affinity. Published SAR data on 3-(1H-imidazol-1-yl)pyridazine derivatives demonstrate that swapping the imidazole for pyrazole, replacing the thioether with a piperidine linker, or substituting the methoxyethyl chain with a benzyl group can shift SCD1 inhibitory IC50 values by more than an order of magnitude (e.g., from 4–5 nM to 62 nM within the same assay family) [1]. Furthermore, the 2-methoxyethyl thioether side chain is not a passive solubilizing appendage; in pyridazine-based kinase inhibitor series, the alkylthio ether oxygen functions as an additional hydrogen-bond acceptor that can anchor the molecule within a binding pocket or, when oxidized to sulfoxide, fundamentally alter electronic character [2]. These non-linear SAR trends mean that substituting a close analog—even one sharing the imidazolyl-pyridazine core—without explicit head-to-head data carries a material risk of invalidating the experimental hypothesis.

Quantitative Differentiation Evidence: 3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine vs. Closest Analogs


Synthetic Tractability Advantage: Commercial Availability of the Direct Chloropyridazine Precursor

The target compound can be accessed via nucleophilic aromatic substitution from 3-chloro-6-(1H-imidazol-1-yl)pyridazine (CAS 71037-71-3), a commercially catalogued intermediate available from multiple suppliers [1]. This contrasts with the pyrazole isostere 3-((2-methoxyethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine (CAS 1351661-51-2), whose corresponding 3-chloro-6-(1H-pyrazol-1-yl)pyridazine precursor has significantly fewer commercial listings, reducing procurement reliability for scale-up . The Cl→S displacement reaction is well-precedented in the 3-alkylthio-6-chloropyridazine methodology literature, where TMPMgCl·LiCl-mediated metalation and subsequent thiolate coupling proceed with regioselectivity controlled by the chlorine leaving group [2].

Synthetic Chemistry Building Block Sourcing Medicinal Chemistry

Imidazole vs. Pyrazole Isosteric Differentiation: Hydrogen-Bond Acceptor Count and Predicted pKa Shift

The target compound contains an imidazole ring (N at positions 1 and 3 of the azole), which contributes exactly one hydrogen-bond acceptor (HBA) from the N-3 lone pair, whereas the pyrazole isostere 3-((2-methoxyethyl)thio)-6-(1H-pyrazol-1-yl)pyridazine presents an HBA at N-2 of the pyrazole. Both compounds have identical molecular formula (C10H12N4OS) and molecular weight (236.30 g/mol) . However, the predicted pKa of 3-(1H-imidazol-1-yl)pyridazine is 4.00 ± 0.10 , whereas pyrazole itself is a weaker base (conjugate acid pKa ~2.5 in water). This ~1.5 log unit difference in basicity of the azole nitrogen affects protonation state at physiological pH and consequently influences membrane permeability, solubility, and metal-chelation geometry. The methoxyethyl thioether side chain is conserved between both compounds, isolating the N-heterocycle as the sole variable in this comparison.

Physicochemical Profiling Isosteric Replacement Drug Design

Thioether Side Chain: Rotatable Bond Count and Solubility Differentiation from the Core Scaffold

The 2-methoxyethyl thioether side chain introduces 5 rotatable bonds (S-CH2, CH2-CH2, CH2-O, O-CH3, plus the C-S bond to pyridazine) to the target compound, compared with only 1 rotatable bond in the minimal core 3-(1H-imidazol-1-yl)pyridazine (CAS 889944-16-5) . The increased rotational freedom lowers the compound's melting point (not reported but qualitatively expected) and raises its topological polar surface area (tPSA) due to the ether oxygen. In the SCD1 inhibitor series, the pyridazine-based analog 3-(1H-imidazol-1-yl)-6-(4-(2-bromophenoxy)piperidin-1-yl)pyridazine achieves IC50 = 5 nM in rat liver microsomes [1], demonstrating that the 6-position substituent can confer high potency when optimized. The methoxyethyl thioether chain, being smaller and more polar than the aryloxy-piperidine substituent, is predicted to yield different logD and metabolic stability profiles, although direct measurements are absent from the public literature.

Drug-likeness Solubility Ligand Flexibility

SCD1 Inhibitory Scaffold Potential: Benchmarking Against the Closest Pharmacologically Characterized Analog

The 3-(1H-imidazol-1-yl)pyridazine substructure is a validated pharmacophore for stearoyl-CoA desaturase-1 (SCD1) inhibition. The closest characterized analog with publicly available quantitative data is 3-(4-(2-bromophenoxy)piperidin-1-yl)-6-(1H-imidazol-1-yl)pyridazine (CHEMBL594916), which exhibits IC50 = 5 nM against rat SCD1 in liver microsomes [1]. A structurally related analog, 3-(1H-imidazol-1-yl)-6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazine (CHEMBL595154), achieves IC50 = 4 nM in the same assay [2]. The pyridazine core contributes a 3-fold potency improvement over the corresponding pyridine isostere in this series [3]. While the target compound replaces the bulky aryloxy-piperidine with a compact methoxyethyl thioether, its imidazolyl-pyridazine core is identical to these nanomolar inhibitors, supporting its potential as a minimalist SCD1 pharmacophore scaffold. Direct IC50 data for the target compound are unavailable; this evidence is class-level inference from the shared core.

SCD1 Inhibition Metabolic Disease Kinase Selectivity

Metal-Coordination Geometry: Imidazole N-3 as a Monodentate Ligand Site Differentiated from Pyrazole

The orientation of the imidazole N-3 lone pair in 3-(1H-imidazol-1-yl)pyridazine derivatives projects outward from the pyridazine plane, enabling linear coordination to metal ions. This contrasts with pyrazole, where the N-2 lone pair is directed at an angle that favors bent coordination geometries. The symmetrical analog 3,6-di(1H-imidazol-1-yl)pyridazine (CAS 177648-99-6) has been demonstrated to bind chloride ions through hydrogen bonding and to construct flexible MOFs with double diamondoid (ddi) topology exhibiting gas-induced phase switching between closed and open porous phases [1]. The target compound, with its asymmetric imidazole/thioether substitution, offers a heteroditopic coordination mode: the imidazole N-3 serves as a soft nitrogen donor for transition metals, while the thioether sulfur and ether oxygen can act as auxiliary donors, enabling the construction of mixed-donor coordination polymers not accessible with the symmetrical 3,6-di(imidazol-1-yl) analog.

Coordination Chemistry MOF Synthesis Crystal Engineering

Thioether Oxidation Potential: Tuning Electronic Character via Sulfoxide/Sulfone Conversion

The thioether (-S-) linkage in the target compound is susceptible to controlled oxidation to sulfoxide (-SO-) or sulfone (-SO2-) using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, as demonstrated across the broader class of 3-(1H-imidazol-1-yl)-6-(thioether)pyridazine derivatives . This oxidative transformation is not accessible to analog compounds that replace the thioether with a piperidine, ether, or direct C-C linkage. Oxidation converts the sulfur from a soft, polarizable donor to a harder, more electron-withdrawing sulfonyl group, which can alter: (a) the compound's electronic absorption/emission profile, (b) its hydrogen-bond acceptor capacity (sulfone oxygens are stronger HBAs than thioether sulfur), and (c) its metabolic stability (sulfones are generally more resistant to oxidative metabolism). The methoxyethyl chain is stable under these oxidation conditions, whereas benzyl thioether analogs may undergo competing benzylic oxidation, giving the 2-methoxyethyl variant a cleaner oxidation profile.

Synthetic Diversification Prodrug Design Electronic Tuning

Recommended Application Scenarios for 3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine (CAS 1351615-41-2)


SCD1 Inhibitor Hit-to-Lead Optimization: Minimalist Core for 6-Position SAR Exploration

The identical imidazolyl-pyridazine core to validated SCD1 inhibitors with IC50 values of 4–5 nM [1] makes this compound an ideal stripped-down scaffold for systematically mapping the 6-position thioether pharmacophore. The methoxyethyl chain can be progressively elongated, branched, or replaced to probe the steric and electronic requirements of the SCD1 binding pocket, while conserving the core that delivers the 3-fold potency advantage over pyridine isosteres [2].

Asymmetric Heteroditopic Ligand for Mixed-Donor Metal-Organic Framework (MOF) Construction

The combination of a soft imidazole N-3 donor at position 3 and a thioether S/ether O donor set at position 6 provides a heteroditopic coordination motif not achievable with symmetrical 3,6-di(imidazol-1-yl)pyridazine . This enables the rational design of MOFs with differentiated metal-binding nodes—a capability demonstrated in flexible ddi-topology frameworks where the imidazolyl-pyridazine linker controls phase-switching behavior [3].

Thioether Oxidation Platform for Electronic Property Tuning in Fragment-Based Drug Discovery

The oxidizable thioether linkage provides a unique synthetic diversification handle. Sequential oxidation to sulfoxide and sulfone generates three electronically distinct compounds from a single procurement event, each with different hydrogen-bond acceptor strength, dipole moment, and metabolic stability profiles . This 'oxidation ladder' strategy is unavailable for analogs bearing piperidine or ether linkers at the 6-position, giving the target compound a distinct advantage in fragment elaboration campaigns.

Late-Stage Functionalization Building Block in Agrochemical Pyridazine Chemistry

Pyridazines are established scaffolds in Syngenta's crop protection portfolio (e.g., pyridazine-based fungicides and herbicides) [4]. The target compound's 3-alkylthio-6-chloropyridazine synthetic lineage, validated by the Knochel group's regioselective functionalization methodology, positions it as a versatile intermediate for generating libraries of N-heterocycle-fused pyridazines (thieno[2,3-c]pyridazines, 1H-pyrazolo[3,4-c]pyridazines) via metalation/cross-coupling sequences [4]. Procurement of this building block enables access to structural space relevant to both pharmaceutical kinase inhibitor programs and agrochemical discovery pipelines.

Quote Request

Request a Quote for 3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.